beta-Anhydroepidigitoxigenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Anhydroepidigitoxigenin is a natural product found in Nerium oleander and Calotropis procera with data available.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing beta-Anhydroepidigitoxigenin, and how can reproducibility be ensured?

- Answer : Synthesis typically involves multi-step organic reactions, such as glycosylation or selective oxidation, with protocols emphasizing controlled conditions (e.g., temperature, catalysts). Reproducibility requires detailed documentation of reagent purity, reaction stoichiometry, and purification steps (e.g., column chromatography, crystallization). Characterization via NMR, HPLC, and mass spectrometry is critical to confirm structural integrity . Experimental sections in manuscripts must explicitly describe deviations from published protocols and include raw spectral data in supplementary materials .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Answer : Key properties (solubility, stability, partition coefficients) should be assessed using standardized assays (e.g., shake-flask method for logP). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for thermal stability. Data must include error margins and statistical validation (e.g., triplicate measurements). Avoid conflating results with interpretations; reserve mechanistic explanations for the discussion section .

Q. What pharmacological screening models are appropriate for preliminary evaluation of this compound’s bioactivity?

- Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability assays) with positive/negative controls to validate target specificity. For in vivo studies, select models aligned with the compound’s hypothesized mechanism (e.g., cardiovascular models for cardiotonic effects). Adhere to ethical guidelines for animal/human subject research, including IRB approvals and randomization protocols .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

- Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological disparities (e.g., dosing regimes, assay sensitivity). Replicate conflicting experiments under standardized conditions, controlling for variables like solvent choice or cell line provenance. Use sensitivity analyses to quantify uncertainty and publish negative results to reduce publication bias .

Q. What computational strategies are effective for elucidating this compound’s molecular interactions?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like Na+/K+-ATPase. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data. Ensure force field parameters are compatible with the compound’s stereochemistry and solvent models .

Q. How should researchers address challenges in translating in vitro findings of this compound to in vivo systems?

- Answer : Design pharmacokinetic studies (e.g., AUC, Cmax) to assess bioavailability and metabolite profiling. Use physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships. Incorporate interspecies variability analyses and toxicity screens (e.g., Ames test) to prioritize candidate formulations .

Q. Methodological and Reporting Standards

Q. What criteria define a robust hypothesis for this compound research?

- Answer : Hypotheses must be testable, specific, and grounded in mechanistic plausibility (e.g., “this compound inhibits ATPase activity via steric hindrance at the ouabain-binding site”). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing literature .

Q. How can systematic reviews optimize evidence synthesis for this compound’s therapeutic potential?

- Answer : Follow Cochrane Handbook guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies with >n=3 replicates), assess risk of bias (ROBIS tool), and perform GRADE analysis for evidence quality. Include gray literature and preprint repositories to mitigate selection bias .

Q. What are best practices for documenting and sharing this compound research data?

- Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo with metadata compliant with Dublin Core standards. Provide detailed instrument calibration logs and code for computational analyses in supplementary materials .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for this compound?

- Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC50/EC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Disclose software (e.g., GraphPad Prism) and version to ensure reproducibility .

Q. What strategies mitigate overinterpretation of this compound’s mechanistic data?

- Answer : Distinguish correlation from causation using orthogonal assays (e.g., CRISPR knockouts alongside pharmacological inhibition). Acknowledge limitations in discussion sections (e.g., “These findings suggest but do not prove direct binding”). Invite peer review from interdisciplinary experts to challenge assumptions .

Q. Comparative and Translational Studies

Q. How does this compound’s structure-activity relationship (SAR) compare to analogues like digitoxin?

- Answer : Perform SAR studies by synthesizing derivatives with modifications at the lactone ring or sugar moieties. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity. Publish crystallographic data (if available) to support 3D SAR models .

Q. What biomarkers are predictive of this compound’s efficacy in disease models?

- Answer : Prioritize biomarkers mechanistically linked to the compound’s target (e.g., intracellular Ca<sup>2+</sup> levels for cardiotonic effects). Validate using longitudinal studies and multiplex assays (e.g., Luminex). Correlate biomarker changes with clinical endpoints in translational cohorts .

Properties

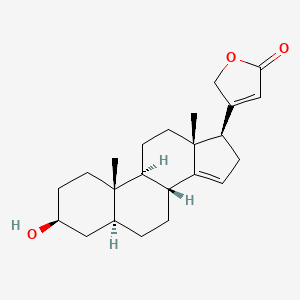

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16-,17-,18+,20-,22-,23+/m0/s1 |

InChI Key |

FXWZKNUSMJAEKJ-LZELGGJRSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O |

Synonyms |

anhydroepidigitoxigenin beta-anhydroepidigitoxigenin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.